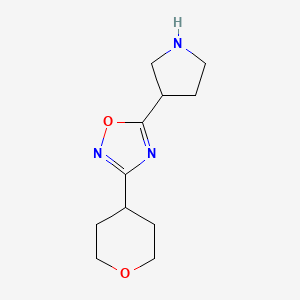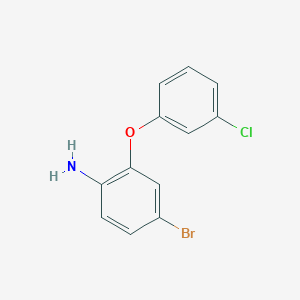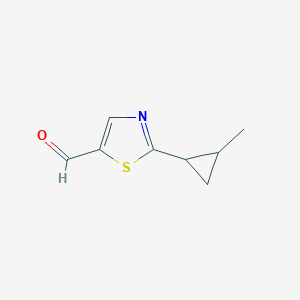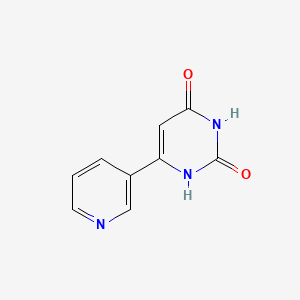
3-Chloro-6-(4-(trifluorométhyl)pipéridin-1-yl)pyridazine
Vue d'ensemble
Description
The compound “3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine” is a chemical compound that has been synthesized from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine . The piperazine ring is flanked by 3-chloropyridazine and 3-trifluoromethylphenyl rings .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray diffraction . The piperazine ring adopts a chair conformation, whereas the 3-chloropyridazine and 3-trifluoromethylphenyl rings are planar .Applications De Recherche Scientifique
Développement Pharmaceutique
Le groupe trifluorométhyle dans des composés comme la 3-Chloro-6-(4-(trifluorométhyl)pipéridin-1-yl)pyridazine est connu pour améliorer l'activité biologique et la stabilité métabolique des produits pharmaceutiques . Ce composé pourrait être étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour les maladies où la modulation de la partie pipéridine présente des avantages thérapeutiques.
Recherche sur les Récepteurs Neurotransmetteurs
Les composés comportant une structure pipéridine sont souvent essentiels à l'étude des récepteurs neurotransmetteurs . Ce composé spécifique peut servir d'outil précieux dans la recherche en neurosciences, aidant à comprendre les fonctions des récepteurs et les interactions au sein du système nerveux central.
Traitement du Cancer
La présence du groupe trifluorométhyle est significative dans le traitement du cancer, car il est présent dans plusieurs médicaments approuvés par la FDA . La recherche sur la this compound pourrait explorer son efficacité en tant qu'inhibiteur de kinase ou dans les systèmes de délivrance ciblée de médicaments pour les traitements oncologiques.
Agents Antimicrobiens
Le groupe trifluorométhyle peut contribuer à l'activité antimicrobienne des composés . Ce composé pourrait faire partie de la recherche sur de nouveaux agents antimicrobiens qui combattent les souches résistantes de bactéries ou de champignons.
Produits Chimiques Agricoles
Les composés comportant un noyau pyridazine sont souvent utilisés dans la synthèse d'herbicides et de pesticides . La structure unique de ce composé pourrait conduire au développement de produits chimiques agricoles plus efficaces et respectueux de l'environnement.
Science des Matériaux
En science des matériaux, l'incorporation d'atomes de fluor peut modifier les propriétés des matériaux . Ce composé pourrait être utilisé pour créer de nouveaux matériaux présentant des caractéristiques spécifiques souhaitées, telles qu'une durabilité accrue ou une résistance chimique.
Mécanisme D'action
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to have a wide range of biological activities, including the inhibition of NF-κB signaling and the suppression of inflammation and apoptosis. The mechanism of action of 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is thought to involve the inhibition of the NF-κB pathway, which is a key pathway involved in inflammation and apoptosis. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to bind to the NF-κB subunit p65, which prevents the activation of NF-κB and thus inhibits the expression of inflammatory and apoptotic genes. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to have a wide range of biochemical and physiological effects. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to inhibit the activation of NF-κB and thus the expression of inflammatory and apoptotic genes. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has also been found to inhibit the production of reactive oxygen species (ROS) and to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine has several advantages and limitations for use in laboratory experiments. One of the main advantages of 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is its high solubility in a variety of solvents, which makes it easy to work with in the laboratory. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is relatively stable and has a long shelf life, which makes it ideal for long-term storage. However, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is also relatively expensive, which can limit its use in some laboratory experiments.
Orientations Futures
The potential applications of 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine are vast and there are many potential future directions for its use. One potential future direction is in the development of novel therapies for the treatment of inflammatory and autoimmune diseases. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could be used as a drug delivery vehicle for the delivery of other molecules, such as peptides and small molecules. 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could also be used in the development of novel diagnostic tests and biomarkers for the early detection of diseases. Additionally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could be used in the development of novel materials for use in medical devices and implants. Finally, 3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine could be used in the development of novel cancer therapies, as its anti-inflammatory, anti-apoptotic, and anti-cancer activities make it a promising candidate for the treatment of cancer.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(12,13)14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCYYLLYNCXIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)

![1-[2-(4-Methoxyphenyl)ethyl]azetidin-3-amine](/img/structure/B1466737.png)




![6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B1466744.png)
![1-[(2-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466745.png)
![2-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466748.png)
![2-Pyridin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466750.png)